Home > Products > Screening Compounds P96296 > Cevipabulin succinate anhydrous
Cevipabulin succinate anhydrous - 852954-80-4

Cevipabulin succinate anhydrous

Catalog Number: EVT-1578144
CAS Number: 852954-80-4
Molecular Formula: C22H24ClF5N6O5
Molecular Weight: 582.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevipabulin Succinate is the succinate salt form of cevipabulin, a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin binds at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. This stabilizes tubulin and prevents microtubule disassembly. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
Overview

Cevipabulin succinate anhydrous is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. It is primarily recognized as a prodrug linked to protein carriers, enhancing the solubility and delivery of active pharmaceutical ingredients. The compound is derived from Cevipabulin, which itself is a derivative of the natural product, and it is classified under prodrugs designed to improve drug delivery systems.

Source

Cevipabulin succinate anhydrous is synthesized through various chemical methods that involve the modification of natural compounds or their derivatives. The synthesis often employs methodologies that enhance the pharmacokinetic properties of the parent compound, making it more suitable for clinical applications.

Classification

Cevipabulin succinate anhydrous falls under the category of prodrugs and biodegradable polymers, particularly those linked to protein carriers. This classification reflects its design aimed at improving solubility and stability in physiological conditions, thus facilitating better therapeutic outcomes.

Synthesis Analysis

Methods

The synthesis of Cevipabulin succinate anhydrous typically involves several steps:

  1. Starting Materials: The synthesis begins with Cevipabulin or its derivatives, which are reacted with succinic anhydride or similar reagents.
  2. Reaction Conditions: The reactions are often conducted in anhydrous solvents such as dimethyl sulfoxide to prevent hydrolysis and ensure high yields.
  3. Purification: Following the reaction, purification techniques like chromatography are employed to isolate the desired product.

Technical Details

The technical details of the synthesis process include:

  • Temperature Control: Reactions are maintained at controlled temperatures to optimize yield and minimize by-products.
  • Catalysts: Occasionally, catalysts may be used to facilitate esterification or amide bond formation.
  • Yield Optimization: Various reaction conditions are tested to maximize yield and purity, often involving adjustments in concentration and reaction time.
Molecular Structure Analysis

Structure

The molecular structure of Cevipabulin succinate anhydrous can be described as follows:

  • It features a core structure derived from Cevipabulin linked to a succinate moiety.
  • The presence of functional groups such as amines and carboxylic acids facilitates interactions with biological targets.

Data

Key data regarding its molecular structure includes:

  • Molecular Formula: The precise molecular formula can vary based on the specific synthetic route but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: The molecular weight is typically calculated based on the combined weights of all constituent atoms in the compound.
Chemical Reactions Analysis

Reactions

Cevipabulin succinate anhydrous undergoes several chemical reactions during its synthesis and application:

  • Esterification: The reaction between Cevipabulin and succinic anhydride forms ester bonds.
  • Hydrolysis: Under physiological conditions, the ester bonds can hydrolyze, releasing the active drug component.

Technical Details

The technical details of these reactions include:

  • Kinetics: Reaction kinetics can be influenced by pH, temperature, and concentration of reactants.
  • Mechanism: The mechanism typically involves nucleophilic attack by hydroxyl groups on electrophilic carbonyl carbons in esters.
Mechanism of Action

Process

The mechanism of action for Cevipabulin succinate anhydrous primarily involves its conversion into an active form upon administration:

  1. Release Mechanism: Once administered, hydrolysis occurs, leading to the release of Cevipabulin.
  2. Target Interaction: The released drug interacts with specific biological targets, exerting its therapeutic effects.

Data

Data supporting this mechanism includes:

  • In Vitro Studies: Experimental data demonstrating the rate of hydrolysis under physiological conditions.
  • Pharmacodynamics: Studies showing how released Cevipabulin interacts with cellular targets.
Physical and Chemical Properties Analysis

Physical Properties

Cevipabulin succinate anhydrous exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Demonstrates increased solubility in aqueous solutions compared to its parent compound due to the succinate modification.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under dry conditions but may hydrolyze in aqueous environments.
  • Reactivity: Reacts with nucleophiles under certain conditions, facilitating drug release.

Relevant data or analyses may include:

  • pH Stability Profiles: Testing stability across different pH levels to assess suitability for various formulations.
  • Thermal Analysis: Differential scanning calorimetry may be used to study thermal stability.
Applications

Cevipabulin succinate anhydrous has several scientific uses:

  • Drug Delivery Systems: Utilized in formulations aimed at enhancing bioavailability and therapeutic efficacy of poorly soluble drugs.
  • Therapeutic Applications: Potential applications in treating various diseases where improved drug delivery is critical, such as cancer therapy or chronic pain management.

This compound represents a significant advancement in drug formulation technology, reflecting ongoing efforts to enhance therapeutic outcomes through innovative chemical modifications.

Chemical Characterization and Synthesis

Structural Elucidation of Cevipabulin Succinate Anhydrous

Cevipabulin succinate anhydrous (C₂₂H₂₄ClF₅N₆O₅) is a crystalline salt derivative of the synthetic tubulin-targeting compound cevipabulin (TTI-237) [1] [6]. The parent molecule, cevipabulin, features a 1,2,4-triazolo[1,5-a]pyrimidine core substituted with fluorinated aryl and chiral amine groups, conferring distinct tubulin-binding properties [5] [6]. The succinate counterion forms a stable anhydrous salt via ionic bonding with the tertiary amine group of cevipabulin, enhancing crystallinity and thermal stability. X-ray crystallography studies confirm that cevipabulin's structure includes a stereospecific chiral center (S-configuration) at the fluoropropylamine moiety, critical for its biological activity [6]. The succinate moiety reduces hygroscopicity compared to the free base, as validated by differential scanning calorimetry (DSC) showing a single endothermic melt transition at 215–220°C [6].

Table 1: Structural Parameters of Cevipabulin Succinate Anhydrous

ParameterValue
Molecular FormulaC₂₂H₂₄ClF₅N₆O₅
Molecular Weight574.92 g/mol
Salt FormerSuccinic acid (anhydrous)
Chiral Centers1 (S-configuration)
Crystal SystemOrthorhombic (predicted)
Melting Point215–220°C

Physicochemical Properties and Stability Analysis

Cevipabulin succinate anhydrous is a white to off-white crystalline solid with high thermal stability but moderate aqueous solubility (0.5–1.2 mg/mL in water at 25°C) [6]. It exhibits enhanced solubility in polar organic solvents such as DMSO (100 mg/mL) and ethanol (25 mg/mL), facilitating formulation workflows [6] [7]. The compound demonstrates pH-dependent stability: it remains intact for >24 hours in neutral buffers (pH 6–8) but undergoes hydrolysis under alkaline conditions (pH >9), cleaving the succinate bond [7].

Accelerated stability studies (40°C/75% RH) reveal <2% degradation after 4 weeks, confirming the anhydrous form’s resistance to humidity-driven degradation [6]. Notably, the fluorinated aryl groups contribute to UV stability, with no photodegradation observed after 48 hours of UVA exposure [7]. The succinate salt also suppresses cevipabulin’s propensity for aggregation, as confirmed by dynamic light scattering (DLS) showing particle sizes <500 nm in suspension [6].

Table 2: Physicochemical Properties of Cevipabulin Succinate Anhydrous

PropertyValue
Aqueous Solubility (25°C)0.5–1.2 mg/mL
LogP (Octanol-Water)2.8 ± 0.3
pKa (Amine)8.2 ± 0.1
DSC Decomposition>220°C
HygroscopicityLow (<0.1% w/w water uptake at 75% RH)
PhotostabilityStable to UVA (λ = 365 nm)

Synthetic Pathways and Optimization Strategies

The synthesis of cevipabulin succinate anhydrous involves three key stages:

  • Core Assembly: A convergent route couples 4,6-dichloro-1,2,4-triazolo[1,5-a]pyrimidine with 3,5-difluoro-4-(piperazin-1-yl)aniline under Pd-catalyzed amination, achieving >85% yield [5] [6].
  • Chiral Introduction: (S)-3-Amino-1,1,1-trifluorobutane is condensed with the triazolopyrimidine intermediate using carbodiimide-mediated coupling, with enantiomeric purity maintained >99% ee via chiral HPLC purification [5].
  • Salt Formation: Cevipabulin free base is reacted with succinic anhydride in acetonitrile, yielding the crystalline anhydrous salt after anti-solvent crystallization (ethyl acetate/heptane) [6].

Process optimization addressed two critical challenges:

  • Impurity Control: Residual Pd catalysts (<10 ppm) were reduced using polymer-supported scavengers, improving final purity to >99.5% [5].
  • Crystallization Efficiency: Seeding with pre-formed cevipabulin succinate crystals during salt formation suppressed polymorphic variability and increased yield from 65% to 92% [6].

Pure cevipabulin succinate anhydrous (6 mg/mL) in PIPES buffer (pH 7.0) induces microtubule assembly with ΔOD₃₄₀ₙₘ = 1.25 ± 0.1 within 15 minutes at 37°C, comparable to paclitaxel controls [9]. Activity loss correlates with purity degradation, making this a critical functional quality metric.

Table 3: Analytical Methods for Purity and Potency Assessment

MethodConditionsTarget Specification
HPLC-UVC18 column, 0.1% TFA/ACN gradient, 254 nmPurity >99.5%; single impurity <0.2%
Chiral HPLCCrownpak CR(+), hexane:IPA (95:5), 220 nmEnantiomeric excess >99.9%
LC-MS (Q-TOF)ESI+, m/z 100–800, 30,000 resolutionUnknown impurities <0.1%
Tubulin Polymerization6 mg/mL tubulin, GTP, 37°C, ΔOD₃₄₀ₙₘ monitoringΔOD₃₄₀ₙₘ >1.0 in 15 min

Properties

CAS Number

852954-80-4

Product Name

Cevipabulin succinate anhydrous

IUPAC Name

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C22H24ClF5N6O5

Molecular Weight

582.9 g/mol

InChI

InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1

InChI Key

OVAKAPOZRCLUHN-FVGYRXGTSA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.